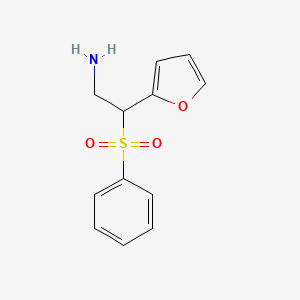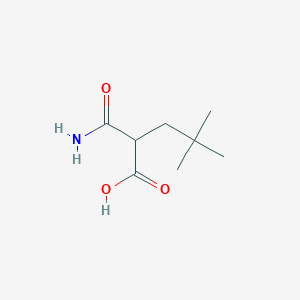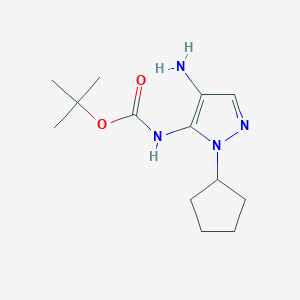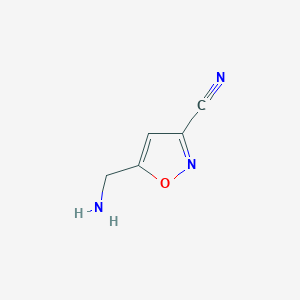-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
[2-(diethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoromethyl-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.
Medicine
In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the diethylaminoethyl group provides flexibility in forming various interactions with biological targets.
特性
分子式 |
C12H21F3N4 |
|---|---|
分子量 |
278.32 g/mol |
IUPAC名 |
N',N'-diethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-8-10-9-17-18(3)11(10)12(13,14)15/h9,16H,4-8H2,1-3H3 |
InChIキー |
FCEHFSFSDJGWNH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC1=C(N(N=C1)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)


![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)

![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)

![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)


